molecular formula C11H18N2O3 B2513510 1-(2,3,4-Trimethoxyphenyl)ethylhydrazine CAS No. 1397006-60-8

1-(2,3,4-Trimethoxyphenyl)ethylhydrazine

Cat. No. B2513510
CAS RN: 1397006-60-8
M. Wt: 226.276
InChI Key: RTDGOBNIODRTGE-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of TMP-ethylhydrazine involves the introduction of a hydrazine group to the 1-position of a trimethoxyphenyl (TMP) moiety. Specific synthetic routes may vary, but the core structure is derived from the TMP scaffold. Researchers have explored various synthetic methods to access this compound, considering its potential bioactivity .


Molecular Structure Analysis

TMP-ethylhydrazine features a six-membered electron-rich ring, which is characteristic of the trimethoxyphenyl group. This core structure has been incorporated into several biologically active molecules, including colchicine (an anti-gout agent), podophyllotoxin (used for treating external genital warts), and trimetrexate (a dihydrofolate reductase inhibitor). Additionally, it appears in drug candidates such as combretastatin derivatives, which target microtubules .


Chemical Reactions Analysis

TMP-ethylhydrazine’s chemical reactivity depends on its functional groups. Researchers have investigated its interactions with various biological targets, including tubulin, heat shock protein 90 (Hsp90), thioredoxin reductase (TrxR), histone lysine-specific demethylase 1 (HLSD1), activin receptor-like kinase-2 (ALK2), P-glycoprotein (P-gp), and platelet-derived growth factor receptor β. These interactions contribute to its diverse bioactivity effects .


Physical And Chemical Properties Analysis

  • Other Properties : Refer to specific research studies for detailed characterization .

Mechanism of Action

  • Platelet-derived growth factor receptor β modulation impacts cell proliferation .

Safety and Hazards

As with any chemical compound, safety precautions are essential. Researchers handling TMP-ethylhydrazine should adhere to standard laboratory safety practices, including proper protective equipment, ventilation, and waste disposal. Specific toxicity data and hazards associated with TMP-ethylhydrazine are documented in relevant literature .

Future Directions

TMP-ethylhydrazine’s potential extends across a wide range of biomedical applications. Researchers should explore its therapeutic efficacy against various diseases, including cancer, fungal infections (e.g., Helicobacter pylori), bacterial infections (e.g., Mycobacterium tuberculosis), and parasitic diseases (e.g., Leishmania, Malaria, Trypanosoma). Additionally, investigations into its anti-inflammatory, anti-Alzheimer, anti-depressant, and anti-migraine properties are warranted. Future studies may uncover novel applications and optimize its pharmacological profile .

properties

IUPAC Name

1-(2,3,4-trimethoxyphenyl)ethylhydrazine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H18N2O3/c1-7(13-12)8-5-6-9(14-2)11(16-4)10(8)15-3/h5-7,13H,12H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RTDGOBNIODRTGE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=C(C(=C(C=C1)OC)OC)OC)NN
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H18N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

226.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

CID 53402191

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